BET-IN-36
説明
BET-IN-36 is a bromodomain and extraterminal (BET) protein inhibitor designed to target epigenetic regulators involved in transcriptional elongation. BET-IN-36 is referenced in Supporting Information documents (e.g., NMR spectra and LC-MS traces), suggesting it is a novel small-molecule compound undergoing preclinical evaluation for applications in oncology or virology .
特性
分子式 |
C24H25N3O4S |
|---|---|
分子量 |
451.54 |
IUPAC名 |
4-(2-Ethoxy-5-(ethylsulfonyl)phenyl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1(2H)-one |
InChI |
InChI=1S/C24H25N3O4S/c1-5-31-23-10-8-18(32(29,30)6-2)12-21(23)22-15-26(3)24(28)19-9-7-16(11-20(19)22)17-13-25-27(4)14-17/h7-15H,5-6H2,1-4H3 |
InChIキー |
XRQXPDFUZRIANE-UHFFFAOYSA-N |
SMILES |
O=C1N(C)C=C(C2=CC(S(=O)(CC)=O)=CC=C2OCC)C3=C1C=CC(C4=CN(C)N=C4)=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BET IN-36; BET-IN 36; BET-IN-36; BET IN 36 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Below is a comparative analysis of BET-IN-36 against structurally or functionally analogous BET inhibitors and degraders, based on available
Table 1: Key Parameters of BET-IN-36 and Comparable Compounds
Mechanistic Differences
Tat Dependency : Unlike JQ1, which partially relies on displacing BRD4 to enhance Tat-mediated HIV transcription, BET-IN-36 exhibits Tat-independent activity by targeting BRD2, a latency-enforcing factor .
Degradation vs. Inhibition : BETd-246 (a degrader) achieves prolonged suppression of BET proteins in TNBC models compared to BET-IN-36 and other inhibitors, which transiently block bromodomain interactions .
Efficacy in Disease Models
- HIV Latency Reversal : BET-IN-36 and JQ1 show comparable potency in reactivating latent HIV (~2-fold increase in viral RNA), but BET-IN-36’s BRD2 specificity may reduce off-target effects .
- Cancer Models : BETd-246 induces apoptosis in TNBC cells at 10-fold lower concentrations than BET-IN-36’s parental inhibitor analogs (e.g., BETi-211), highlighting the therapeutic advantage of degraders .
Structural and Functional Insights
- Selectivity : JQ1 and I-Bet151 exhibit broader BRD4 affinity, while BET-IN-36’s design (as inferred from NMR data) may optimize binding to BRD2’s acetyl-lysine pockets .
- Clinical Potential: BET degraders like BETd-246 demonstrate superior tumor regression in xenografts, but BET-IN-36’s oral bioavailability and CNS penetration remain uncharacterized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
